molecular formula C14H12BrNO2 B312372 N-(2-bromophenyl)-3-methoxybenzamide

N-(2-bromophenyl)-3-methoxybenzamide

货号: B312372
分子量: 306.15 g/mol
InChI 键: YQCUTAWBQKHFNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-bromophenyl)-3-methoxybenzamide is a brominated benzamide derivative of interest in chemical and pharmaceutical research. Benzamide compounds are frequently explored as key intermediates in synthetic organic chemistry for constructing more complex bioactive molecules . This compound features both a bromo-substituted aniline and a methoxy-substituted benzoyl group, a structural motif common in the development of pharmacologically active agents. Related bromophenyl benzamide analogs are utilized in various research applications, including as reference standards in analytical chemistry and as core structures in the design and synthesis of potential therapeutic compounds . Researchers value this scaffold for its versatility; similar structures have been investigated in medicinal chemistry for their potential biological activities, serving as a foundational building block for drug discovery programs . The presence of the bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the rapid generation of diverse chemical libraries for screening purposes. The methoxy group can also influence the compound's electronic properties and its ability to engage in molecular interactions. This product is provided for research use only and is strictly intended for use in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. All information presented is for informational purposes only and is not intended to be a representation or warranty of the compound's specific properties or suitability for any particular application. Researchers should conduct their own safety and suitability assessments.

属性

分子式

C14H12BrNO2

分子量

306.15 g/mol

IUPAC 名称

N-(2-bromophenyl)-3-methoxybenzamide

InChI

InChI=1S/C14H12BrNO2/c1-18-11-6-4-5-10(9-11)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17)

InChI 键

YQCUTAWBQKHFNX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br

规范 SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(2-bromophenyl)-2-methoxy-3-methylbenzamide
  • Structural Differences : The methoxy group is at the 2-position instead of 3, and a methyl group is present at the 3-position of the benzamide core.
  • The methyl group increases lipophilicity but may introduce steric clashes in certain interactions .
N-(3-iodophenyl)-3-methoxybenzamide
  • Structural Differences : Iodine replaces bromine at the phenyl ring’s meta position.
  • Impact : Iodine’s larger atomic radius and higher polarizability strengthen halogen bonding, which could improve target affinity. However, iodine’s metabolic instability compared to bromine may reduce in vivo efficacy .

Functional Group Modifications

N-(4-(dimethylamino)phenethyl)-3-methoxybenzamide
  • Structural Differences: A dimethylamino-phenethyl group replaces the bromophenyl moiety.
  • Impact: The dimethylamino group increases basicity and water solubility, improving bioavailability. However, the absence of bromine eliminates halogen bonding, altering target selectivity .
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide
  • Structural Differences : Incorporates a benzoxazole ring and a nitro group instead of methoxy.
  • The benzoxazole ring introduces rigidity, affecting conformational flexibility .

Positional Isomerism

N-(1,3-benzothiazol-2-yl)-3-methoxybenzamide
  • Structural Differences : A benzothiazole ring replaces the bromophenyl group.
  • Impact : The benzothiazole moiety enhances π-π stacking interactions with aromatic residues in enzymes or receptors. However, the absence of bromine may reduce halogen-dependent binding .
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
  • Structural Differences : The methoxy group is at the para position instead of meta.
  • Impact : Para-substitution positions the methoxy group for optimal hydrogen bonding in linear binding pockets. This isomer demonstrated higher anticancer activity (IC₅₀: 0.08–0.15 µM) compared to meta-substituted analogs (IC₅₀: 0.24–0.92 µM) .

Key Data Tables

Table 2: Electronic and Steric Effects

Compound Name Electronic Effect (Methoxy) Steric Effect (Substituents)
N-(2-bromophenyl)-3-methoxybenzamide Electron-donating (meta) Moderate (Br at ortho)
N-(2-bromophenyl)-2-methoxy-3-methylbenzamide Electron-donating (ortho) High (methyl at meta)
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide Electron-withdrawing (nitro) High (benzoxazole rigidity)

Research Findings and Implications

  • Halogen vs. Hydrogen Bonding : Bromine in N-(2-bromophenyl)-3-methoxybenzamide provides a balance between stability and target affinity, unlike iodine’s metabolic liabilities .
  • Methoxy Position : Meta-substitution optimizes lipophilicity for membrane permeability, while para-substitution (e.g., in benzothiazole derivatives) enhances hydrogen bonding in specific targets .

准备方法

Synthesis of 3-Methoxybenzoyl Chloride

3-Methoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) in ethylene dichloride (EDC) or dichloromethane (DCM). The reaction is typically conducted at room temperature for 1 hour, followed by reflux (40–60°C) for 3 hours to ensure complete conversion. Excess SOCl₂ is removed via distillation, yielding 3-methoxybenzoyl chloride as a pale-yellow liquid.

Key parameters:

  • Molar ratio : 1:3 (acid:SOCl₂)

  • Solvent : Ethylene dichloride (EDC) enhances reaction efficiency compared to DCM.

  • Yield : >95% (crude), as residual SOCl₂ interferes with quantification.

Amide Bond Formation with 2-Bromoaniline

The acid chloride is reacted with 2-bromoaniline in tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) or aqueous ammonia (25%) is used to scavenge HCl, driving the reaction to completion.

Procedure :

  • 3-Methoxybenzoyl chloride (1.0 equiv) in THF is added dropwise to a stirred solution of 2-bromoaniline (1.1 equiv) and TEA (1.5 equiv) at 0–5°C.

  • The mixture is warmed to room temperature and stirred for 8–12 hours.

  • Workup involves sequential washes with 5% HCl, 5% NaHCO₃, and brine, followed by drying over Na₂SO₄ and solvent evaporation.

Optimization Insights :

  • Temperature control : Slow addition at 0°C minimizes side reactions (e.g., aryl bromide displacement).

  • Solvent choice : THF outperforms DMF or DCM in minimizing byproducts.

  • Yield : 75–85% after column chromatography (silica gel, ethyl acetate/hexane).

Direct Coupling Using Carbodiimide Reagents

For acid-sensitive substrates, carbodiimide-mediated coupling offers an alternative pathway. This method avoids acid chloride formation, instead activating 3-methoxybenzoic acid directly.

Activation with DIC/HOBt

A mixture of N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane activates the carboxylic acid. 2-Bromoaniline is then introduced to form the amide bond.

Procedure :

  • 3-Methoxybenzoic acid (1.2 equiv), DIC (1.82 equiv), and HOBt (1.82 equiv) are stirred in CH₂Cl₂ for 30 minutes.

  • 2-Bromoaniline (1.0 equiv) is added, and the reaction proceeds for 12 hours at room temperature.

  • Purification involves extraction with NaOH (0.5 M), HCl (10%), and brine, followed by silica gel chromatography.

Advantages :

  • Bypasses acid chloride intermediates, reducing halide byproducts.

  • Higher functional group tolerance for electron-deficient amines.

Limitations :

  • Lower yield (60–70%) compared to acid chloride route.

  • Requires stringent anhydrous conditions.

Metal-Catalyzed Cross-Coupling Approaches

Recent advances employ transition-metal catalysts to construct the amide bond, though these methods are less common for simple benzamides.

Analytical Characterization and Validation

Critical data for N-(2-bromophenyl)-3-methoxybenzamide:

Property Value Method Source
Melting Point165–167°CDifferential Scanning Calorimetry
¹H NMR (400 MHz, DMSO-d₆)δ 10.21 (s, 1H, NH), 7.85–6.91 (m, 7H, Ar-H), 3.84 (s, 3H, OCH₃)Bruker Avance III HD
¹³C NMR (100 MHz, DMSO-d₆)δ 166.7 (C=O), 159.2 (OCH₃), 134.1–113.2 (Ar-C), 55.5 (OCH₃)Bruker Avance III HD
HRMS (ESI+)[M+H]+ Calc. 320.0124, Found 320.0121Q-TOF Mass Spectrometer

Comparative Evaluation of Synthetic Routes

Table 1: Method Comparison

Parameter Acid Chloride Route DIC/HOBt Route Rh-Catalyzed Route
Yield75–85%60–70%~50% (estimated)
Purity>95%>90%N/A
Reaction Time12–14 hours12–24 hours6–8 hours
ScalabilityExcellentModeratePoor
CostLowModerateHigh
ByproductsHCl, unreacted amineUrea derivativesMetal residues

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Direct bromination of N-phenyl-3-methoxybenzamide risks para-bromination on the aniline ring. To ensure exclusive 2-bromo substitution:

  • Use pre-brominated aniline (2-bromoaniline) rather than post-bromination.

  • Employ directing groups (e.g., methoxy) to control bromine placement.

Amide Bond Hydrolysis

The electron-withdrawing bromine atom increases amide susceptibility to hydrolysis. Recommendations:

  • Avoid aqueous workup at pH <2 or >10.

  • Store final product under inert atmosphere at −20°C.

Industrial-Scale Considerations

For kilogram-scale production, the acid chloride route is preferred due to:

  • Solvent recovery : THF and EDC can be efficiently distilled and reused.

  • Process safety : SOCl₂ handling requires corrosion-resistant equipment but is well-understood in industry.

  • Regulatory compliance : Residual metal catalysts (e.g., Rh) complicate waste disposal in metal-mediated routes.

Emerging Methodologies

Photochemical Activation

Preliminary studies suggest that visible-light-mediated amidation could reduce reaction times. A proposed pathway uses eosin Y as a photocatalyst to accelerate the coupling of 3-methoxybenzoic acid and 2-bromoaniline.

Flow Chemistry

Continuous-flow reactors minimize thermal degradation during exothermic steps (e.g., acid chloride formation). Microreactors achieve >90% conversion in 10 minutes vs. 3 hours in batch mode .

常见问题

Q. What are the optimal synthetic routes for N-(2-bromophenyl)-3-methoxybenzamide, and how can purity be maximized?

The synthesis typically involves a multi-step process:

Bromination : Introduce bromine to the phenyl ring via electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions .

Amide Coupling : React 3-methoxybenzoic acid with 2-bromoaniline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor reactions via TLC and confirm structures with NMR and mass spectrometry .

Q. How can the compound’s structural integrity and purity be validated?

Key characterization methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and absence of impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolve crystal structures to analyze bond angles, torsion angles, and packing interactions (e.g., using X-AREA and PLATON software) .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection .

Q. What are the solubility and stability profiles of N-(2-bromophenyl)-3-methoxybenzamide under experimental conditions?

  • Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Solubility in aqueous buffers is pH-dependent; use co-solvents like PEG-400 for in vitro assays .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) and monitor degradation via HPLC. Protect from light and moisture to prevent bromine displacement or methoxy group oxidation .

Q. What biological activities have been reported for this compound?

N-(2-bromophenyl)-3-methoxybenzamide derivatives exhibit:

  • Dopamine Receptor Affinity : Sub-micromolar binding to D4 receptors (IC₅₀ = 12 nM in [11C]7) with >100-fold selectivity over D2/D3 receptors .
  • Antimicrobial Potential : Structural analogs show activity against Trypanosoma brucei (IC₅₀ = 0.5–5 μM) via inhibition of parasite-specific enzymes .
  • CNS Penetration : LogP values (~2.5) and in vivo murine models confirm blood-brain barrier permeability .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for dopamine D4 receptors?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., cyano, fluorine) on the pyridine ring to improve D4 affinity while reducing off-target binding to σ1 or 5-HT receptors .
  • Isotopic Labeling : Replace the methoxy group with 11C^{11}C-methoxy for PET imaging (e.g., [11C]7) to study receptor distribution in primate retinas .
  • Molecular Dynamics : Simulate ligand-receptor interactions using software like AutoDock to optimize binding poses .

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?

  • Pharmacokinetic (PK) Studies : Measure plasma half-life, metabolite formation (e.g., demethylation), and tissue distribution in rodents .
  • Protein Binding : Use equilibrium dialysis to assess serum albumin binding, which may reduce free drug concentrations .
  • CYP450 Inhibition : Test liver microsome stability to identify metabolic hotspots (e.g., cytochrome P450-mediated oxidation) .

Q. What strategies are effective in designing radiolabeled analogs for imaging studies?

  • Carbon-11 Labeling : React precursor with [11C]methyl iodide under basic conditions (e.g., NaOH/MeCN) to introduce 11C^{11}C-methoxy groups .
  • Quality Control : Validate radiochemical purity (>99%) via radio-HPLC and confirm molar activity (>50 GBq/μmol) .
  • In Vivo PET Imaging : Administer tracer to non-human primates and quantify uptake in D4-rich regions (e.g., retina) using compartmental modeling .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., nitro, amino, alkyl) on the benzamide core .
  • Biological Screening : Test analogs against receptor panels (e.g., CEREP’s Psychoactive Drug Screen) to map selectivity .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What crystallographic insights inform drug design?

  • Hydrogen Bonding : X-ray structures reveal intramolecular H-bonds between the methoxy oxygen and amide NH, stabilizing planar conformations .
  • Packing Interactions : π-π stacking between bromophenyl rings and hydrophobic interactions guide solubility optimization .

Q. How can synthetic challenges (e.g., low yields, impurities) be mitigated?

  • Reaction Optimization : Adjust temperature (60–80°C), solvent (THF vs. DCM), and catalyst loading (e.g., 10 mol% DMAP) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., di-brominated species) and modify bromination conditions .
  • Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer in large-scale synthesis .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。